N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWDEJALFGZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized chromene derivatives.
Scientific Research Applications
The biological activity of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicate that it can moderate COX-2 and LOX activities, which are critical in the pathogenesis of inflammatory diseases and cancer.
2. Antioxidant Activity:
This compound exhibits free radical scavenging properties, contributing to its potential as an antioxidant. This activity is essential for mitigating oxidative stress-related damage in cells.
3. Cytotoxic Effects:
Preliminary cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer cells) suggest that the compound may induce apoptosis or inhibit proliferation in malignant cells.
Case Studies
Several studies have explored the biological effects of this compound, showcasing its potential applications in various therapeutic areas.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anti-inflammatory Properties
In another study focusing on its anti-inflammatory effects, the compound was tested on LPS-stimulated macrophages. Treatment with this compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, highlighting its potential in managing inflammatory conditions.
Case Study 3: Enzyme Inhibition
A comparative study evaluated the inhibitory effects of this compound against cholinesterases and β-secretase, relevant targets in Alzheimer's disease. The results demonstrated significant inhibition with IC50 values indicating moderate potency against these targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-methoxy-N-{4-oxo-[4-(propan-2-yl)phenyl]-chromen}-6-benzamide | Anticancer activity reported | 12 |
| 5-fluoro-N-{4-hydroxy-[4-(propan-2-yl)phenyl]-chromen}-benzamide | Antimicrobial properties noted | 20 |
| N-{4-fluoro-[4-(propan-2-yl)phenyl]-chromen}-carboxamide | Moderate enzyme inhibition | 25 |
This table illustrates how variations in functional groups can significantly impact biological activity and reactivity profiles.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antimicrobial studies, it disrupts the cell membrane integrity of bacteria, leading to cell death . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Table 2: Crystallographic Comparison
Notes
Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthesis Pathways: The target compound may be synthesized via methods similar to H2L1–H2L9, substituting thiourea precursors with chromenone-linked amines .
Research Gaps : Biological testing (e.g., anticancer, antimicrobial) and detailed crystallographic analysis are needed to validate theoretical comparisons.
Biological Activity
N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromone structure, characterized by a benzopyran moiety with a carbonyl group at the 4-position and a cyclohexanecarboxamide side chain. This unique structure may contribute to its biological activity.
1. Antioxidant Activity
Research indicates that chromone derivatives often exhibit significant antioxidant properties. The presence of the phenyl group and carbonyl functionalities in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Table 1: Antioxidant Activity Comparison
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in neurodegenerative diseases and inflammation:
- Cholinesterases (AChE and BChE) : Inhibitory effects on these enzymes can be beneficial for treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Data
3. Cytotoxicity
Cytotoxic effects against cancer cell lines have been noted for similar chromone derivatives. The specific cytotoxicity of this compound needs further investigation.
Table 3: Cytotoxicity Studies
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | TBD |
| Hek293-T | TBD | TBD |
The biological activity of this compound may be attributed to:
- Molecular Docking Studies : These studies suggest potential interactions with enzyme active sites, enhancing inhibitory effects.
- Electrophilic Nature : The carbonyl group may facilitate interactions with nucleophiles in target proteins, influencing their activity.
Case Studies
A notable study examined the structure–activity relationship (SAR) of chromone derivatives, highlighting how modifications to the phenyl ring and side chains can significantly impact biological activity. The findings suggest that optimizing these structural components could enhance the efficacy of this compound in therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed alkylation of amides with aryl halides, as demonstrated for structurally similar cyclohexanecarboxamide derivatives. Key steps include:
- Using cyclohexanecarboxylic acid (1.0 mmol) and a halogenated chromene precursor (2.0 mmol) under inert conditions.
- Employing a copper catalyst (e.g., CuI) with ligands like 1,10-phenanthroline to enhance reactivity.
- Purification via column chromatography (gradient elution: hexane → 20% ethyl acetate/hexane) to isolate the product .
- Optimization involves adjusting stoichiometry, catalyst loading, and reaction time. For example, doubling the alkyl halide molar ratio improved yields from ~60% to 66% in analogous syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Expect signals for the chromene moiety (e.g., δ 5.08 ppm for the chromene oxygen-proton coupling) and cyclohexane carboxamide protons (δ 2.04 ppm, multiplet for cyclohexane CH2 groups). Discrepancies in splitting patterns may indicate conformational isomers .
- IR : Key peaks include C=O stretch (~1635 cm⁻¹ for amide), chromen-4-one C=O (~1700 cm⁻¹), and N-H stretch (~3276 cm⁻¹) .
- MS : Confirm molecular ion ([M]+) using high-resolution mass spectrometry. For example, a calculated m/z of 349.3 (C22H19NO3) should match experimental data .
Advanced Research Questions
Q. How can X-ray crystallography and software tools (e.g., SHELX, WinGX) resolve molecular conformation and hydrogen bonding networks?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- Data Collection : Use a diffractometer (Mo-Kα radiation) to collect intensity data.
- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing. Refinement with SHELXL ensures accurate anisotropic displacement parameters .
- Hydrogen Bonding : Use WinGX’s ORTEP to visualize anisotropic ellipsoids and graph-set analysis (e.g., R₂²(8) motifs) to classify intermolecular interactions .
- Validation : Check for data-to-parameter ratios >15 and R-factors <0.05 for high reliability .
Q. What experimental strategies address contradictions in biological activity data for chromene-derived carboxamides?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase assays). Compare IC50 values with structurally similar compounds like quinoline-carboxamides, which show sub-µM activity in some cases .
- Structure-Activity Relationships (SAR) : Modify the chromene’s phenyl substituents or cyclohexane ring to assess steric/electronic effects. For example, fluorination at the 4-position (as in ) may enhance binding affinity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate with mutagenesis if binding poses contradict biochemical data .
Q. How can hydrogen/deuterium (H/D) exchange mass spectrometry elucidate solvent accessibility and conformational dynamics?
- Methodological Answer :
- Sample Preparation : Incubate the compound in D2O at pH 7.4 (25°C) for time-resolved exchange (0–24 hrs).
- MS Analysis : Use Q-TOF MS to track deuterium incorporation. Slower exchange rates indicate regions shielded by intramolecular H-bonds (e.g., amide N-H to chromene carbonyl) .
- Data Interpretation : Compare with computational models (e.g., MD simulations) to map flexible vs. rigid domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
